4-(Tert-butyl)-2-chloro-6-methylpyrimidine
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Overview
Description
4-(Tert-butyl)-2-chloro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-6-methylpyrimidine typically involves the chlorination of 4-(Tert-butyl)-6-methylpyrimidine. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(Tert-butyl)-2-amino-6-methylpyrimidine.
Oxidation: Formation of 4-(Tert-butyl)-2-chloro-6-carboxypyrimidine.
Reduction: Formation of 4-(Tert-butyl)-2-chloro-6-methyl-1,2-dihydropyrimidine.
Scientific Research Applications
4-(Tert-butyl)-2-chloro-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-chloro-6-methylpyrimidine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro group can enhance its binding affinity to certain targets, while the tert-butyl and methyl groups can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)-2-chloropyrimidine
- 4-(Tert-butyl)-6-methylpyrimidine
- 2-Chloro-6-methylpyrimidine
Uniqueness
4-(Tert-butyl)-2-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and physical properties
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-6-5-7(9(2,3)4)12-8(10)11-6/h5H,1-4H3 |
InChI Key |
OXHZXSASXUPLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(C)(C)C |
Origin of Product |
United States |
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